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molecular formula C9H8ClNOS B8493517 7-Chloro-2-ethoxybenzothiazole

7-Chloro-2-ethoxybenzothiazole

Cat. No. B8493517
M. Wt: 213.68 g/mol
InChI Key: FLIJXSGPFCQVKU-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

Prepared analogous to Example 5 from 7-chloro-2-ethoxy-benzothiazole and concentrated hydrochloric acid with a yield of 38% of theory. M.p.: 202°-203° C. (after recrystallization from methanol and from diisopropyl ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[S:9][C:8]([O:11]CC)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl>>[Cl:1][C:2]1[C:10]2[S:9][C:8](=[O:11])[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2N=C(SC21)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
M.p.: 202°-203° C. (after recrystallization from methanol and from diisopropyl ether)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC=2NC(SC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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